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Compound of Interest

Compound Name: 3-Tetradecyne, 14,14-dimethoxy-

Cat. No.: B12676684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Tetradecyne, 14,14-dimethoxy-, is a versatile bifunctional molecule featuring a terminal

alkyne and a protected aldehyde (acetal) group. This unique structure makes it a valuable

building block in the field of click chemistry, particularly for applications in bioconjugation and

drug delivery. The terminal alkyne allows for highly efficient and specific copper(I)-catalyzed

azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC)

reactions. These reactions enable the covalent linkage of this molecule to a wide array of

azide-modified substrates, such as proteins, lipids, carbohydrates, and nanoparticles.

The presence of the dimethoxy acetal at the other end of the carbon chain provides a latent

aldehyde functionality. This protected group is stable under typical click reaction conditions and

can be readily deprotected post-conjugation to reveal a reactive aldehyde. This aldehyde can

then be used for secondary modifications, such as the attachment of another molecule through

hydrazone or oxime ligation, or for surface immobilization. This dual functionality allows for a

"click-and-modify" strategy, expanding the possibilities for creating complex biomolecular

conjugates and functionalized materials.

Applications in Bioconjugation and Drug Delivery
The unique bifunctional nature of 3-Tetradecyne, 14,14-dimethoxy- lends itself to several

cutting-edge applications:
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Lipid Modification and Liposome Functionalization: The long tetradecyne chain allows for the

incorporation of this molecule into lipid bilayers of liposomes or cell membranes. Once

incorporated, the exposed alkyne group can be "clicked" with azide-containing molecules,

such as targeting ligands (e.g., peptides, antibodies) or imaging agents (e.g., fluorescent

dyes). The subsequent deprotection of the acetal to an aldehyde can be used to attach a

drug molecule, creating a multifunctional drug delivery vehicle.

Targeted Drug Delivery: A targeting moiety with an azide group can be conjugated to 3-
Tetradecyne, 14,14-dimethoxy- via click chemistry. The resulting conjugate can then be

loaded with a drug at the aldehyde terminus (after deprotection) and administered. The

targeting moiety will guide the conjugate to specific cells or tissues, enhancing the

therapeutic efficacy and reducing off-target effects.

Development of Proteolysis-Targeting Chimeras (PROTACs): This molecule can serve as a

linker in the synthesis of PROTACs. One end can be attached to a ligand that binds to a

target protein, and the other end (after aldehyde deprotection and further modification) can

be linked to an E3 ligase-recruiting ligand.

Surface Immobilization of Biomolecules: The alkyne group can be used to attach the

molecule to an azide-functionalized surface. Following deprotection of the acetal, the

resulting aldehyde can be used to immobilize proteins or other biomolecules, creating

bioactive surfaces for applications in diagnostics and cell culture.

Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC) for Fluorescent Labeling
This protocol describes the conjugation of 3-Tetradecyne, 14,14-dimethoxy- with an azide-

containing fluorescent dye (e.g., Azide-Fluor 488).

Materials:

3-Tetradecyne, 14,14-dimethoxy-

Azide-Fluor 488
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Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Dimethyl sulfoxide (DMSO)

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

Preparation of Stock Solutions:

Prepare a 10 mM stock solution of 3-Tetradecyne, 14,14-dimethoxy- in DMSO.

Prepare a 10 mM stock solution of Azide-Fluor 488 in DMSO.

Prepare a 100 mM stock solution of CuSO₄ in deionized water.

Prepare a 500 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

Prepare a 100 mM stock solution of THPTA in deionized water.

Reaction Setup:

In a microcentrifuge tube, add the following in order:

10 µL of 10 mM 3-Tetradecyne, 14,14-dimethoxy- (0.1 µmol, 1 equivalent)

12 µL of 10 mM Azide-Fluor 488 (0.12 µmol, 1.2 equivalents)

78 µL of PBS

Vortex briefly to mix.

Catalyst Preparation:
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In a separate tube, premix 2 µL of 100 mM CuSO₄ and 10 µL of 100 mM THPTA. Let it

stand for 2 minutes.

Initiation of the Click Reaction:

Add the 12 µL of the CuSO₄/THPTA mixture to the reaction tube.

Add 10 µL of freshly prepared 500 mM sodium ascorbate to initiate the reaction.

The final reaction volume is 122 µL.

Incubation:

Incubate the reaction mixture at room temperature for 1 hour, protected from light.

Analysis and Purification:

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Purify the product using column chromatography or high-performance liquid

chromatography (HPLC).

Quantitative Data Summary:
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Parameter Value

Reactant 1 (Alkyne) 3-Tetradecyne, 14,14-dimethoxy-

Reactant 2 (Azide) Azide-Fluor 488

Molar Ratio (Alkyne:Azide) 1:1.2

Catalyst CuSO₄/THPTA

Reducing Agent Sodium Ascorbate

Solvent PBS/DMSO

Reaction Temperature Room Temperature

Reaction Time 1 hour

Typical Yield >90%

Protocol 2: Deprotection of the Acetal to an Aldehyde
This protocol describes the conversion of the dimethoxy acetal to a reactive aldehyde.

Materials:

Fluorescently labeled 3-Tetradecyne conjugate from Protocol 1

Formic acid

Deionized water

Dichloromethane (DCM)

Procedure:

Reaction Setup:

Dissolve the purified conjugate in a mixture of formic acid and water (e.g., 8:2 v/v).

The concentration of the conjugate should be approximately 1-5 mg/mL.
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Incubation:

Stir the reaction mixture at room temperature for 2-4 hours.

Work-up:

Monitor the deprotection by TLC or LC-MS.

Once the reaction is complete, neutralize the formic acid with a saturated sodium

bicarbonate solution.

Extract the product with dichloromethane.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purification:

Purify the aldehyde product by column chromatography if necessary.

Quantitative Data Summary:

Parameter Value

Starting Material Acetal-protected conjugate

Deprotection Reagent 80% Formic Acid in Water

Reaction Temperature Room Temperature

Reaction Time 2-4 hours

Typical Yield >95%

Visualizations
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Caption: Experimental workflow for the two-step modification of 3-Tetradecyne, 14,14-
dimethoxy-.
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Conjugate Synthesis

Drug Delivery Application
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Caption: Logical flow for the application of 3-Tetradecyne, 14,14-dimethoxy- in targeted drug

delivery.

To cite this document: BenchChem. [Application Notes and Protocols: 3-Tetradecyne, 14,14-
dimethoxy- in Click Chemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12676684#application-of-3-tetradecyne-14-14-
dimethoxy-in-click-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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